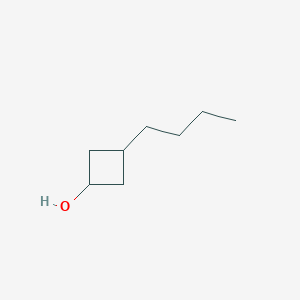

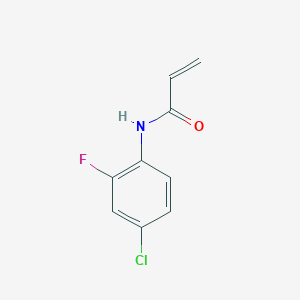

2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” is a benzamide derivative with a furan ring and a hydroxypropyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Furan is a heterocyclic compound containing a five-membered ring with four carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring attached to an amide group, which is in turn attached to a 3-hydroxypropyl group. This propyl group is substituted with a furan ring at the 3rd position .Aplicaciones Científicas De Investigación

Novel Electrophile Applications in Nenitzescu Reaction

A study highlights the use of 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) in reactions with secondary enaminones, leading to the formation of 2-aza-spiro[4,5]decatrienes and 3-amino-benzo[b]furan derivatives. This process involves cyclization of the primary Michael-adduct with the nitrile group, leading to benzofurans via geminate radical ion pair formation. This method was explored for generating compounds with potential inhibition effects on human proteinkinase CK2 and cytostatic activity, with a particular 3-amino-5-hydroxy-benzofuran derivative showing significant activity (Kucklaender et al., 2011).

Molecular Structure Modification for Excited-State Dynamics

Research based on 3-hydroxyflavone (3HF) molecule modifications, including furan heterocycle extension and diethylamino group introduction, demonstrated significant impacts on excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. These modifications effectively modulated the excited-state dynamics, offering insights into the development of fluorescent probes and organic radiation scintillators (Han et al., 2018).

Synthesis and Evaluation of Novel Derivatives

A study described the synthesis of novel derivatives, 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, exploring their antidepressant and antianxiety activities. This research demonstrates the potential therapeutic applications of furan derivatives in mental health treatments (Kumar et al., 2017).

Metal-Free Synthesis of Functionalized Furans

A study presented a metal-free methodology for synthesizing 2-functionalized furans, exploiting the dual nucleophilic character of 1,2-dicarbonyls and the dual electrophilic properties of (2-chloro-2-nitroethenyl)benzenes. This method facilitated the rapid formation of trisubstituted heterocycles, contributing to the synthesis of various 2-acyl-, 2-carboalkoxyfurans, and furan-2-carboxamides (Raimondi et al., 2012).

Antiplasmodial Activity of Acyl Derivatives

Research on N-acylated furazan-3-amine derivatives revealed significant in vitro activities against blood stages of two strains of Plasmodium falciparum. The study highlighted the dependence of activity on the acyl moiety's nature, with benzamides showing promising activity, indicating the potential of these compounds in malaria treatment (Hermann et al., 2021).

Propiedades

IUPAC Name |

2-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVJOZUCQNJCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)

![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)

![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)

![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)

![(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718519.png)

![3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2718521.png)